

An In-depth Technical Guide to Isooctane for Researchers and Scientists

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Compound of Interest

Compound Name: *Isooctane*

Cat. No.: *B107328*

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Introduction

Isooctane, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane that serves as a crucial compound in various scientific and industrial applications. It is an isomer of octane, with the chemical formula C_8H_{18} .^[1] Renowned for being the standard 100-point on the octane rating scale, its utility extends far beyond the fuel industry.^[2] This guide provides a comprehensive overview of **isooctane**, its chemical and physical properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

Isooctane is a clear, colorless, and flammable liquid with a petroleum-like odor.^{[3][4]} It is a non-polar solvent, making it practically insoluble in water but soluble in many organic solvents.^{[5][3][4]}

Identifier/Property	Value
CAS Number	540-84-1[3][6][7][8][9]
Molecular Formula	C8H18[1][3][6][7][8]
Synonyms	2,2,4-Trimethylpentane, iso-Octane[1][10][3][7]
Molecular Weight	114.23 g/mol [3][4][6][7][8]
Boiling Point	99.2°C to 99.3°C[3][4][9]
Melting Point	-107.45°C[3][4]
Density	0.692 g/mL at 25°C
Flash Point	-12°C (10°F)[3][9]
Refractive Index	1.391 at 20°C[3]
Vapor Density	3.9 (air = 1)[4]
Autoignition Temperature	418°C (784°F)[4]

Synthesis of Isooctane

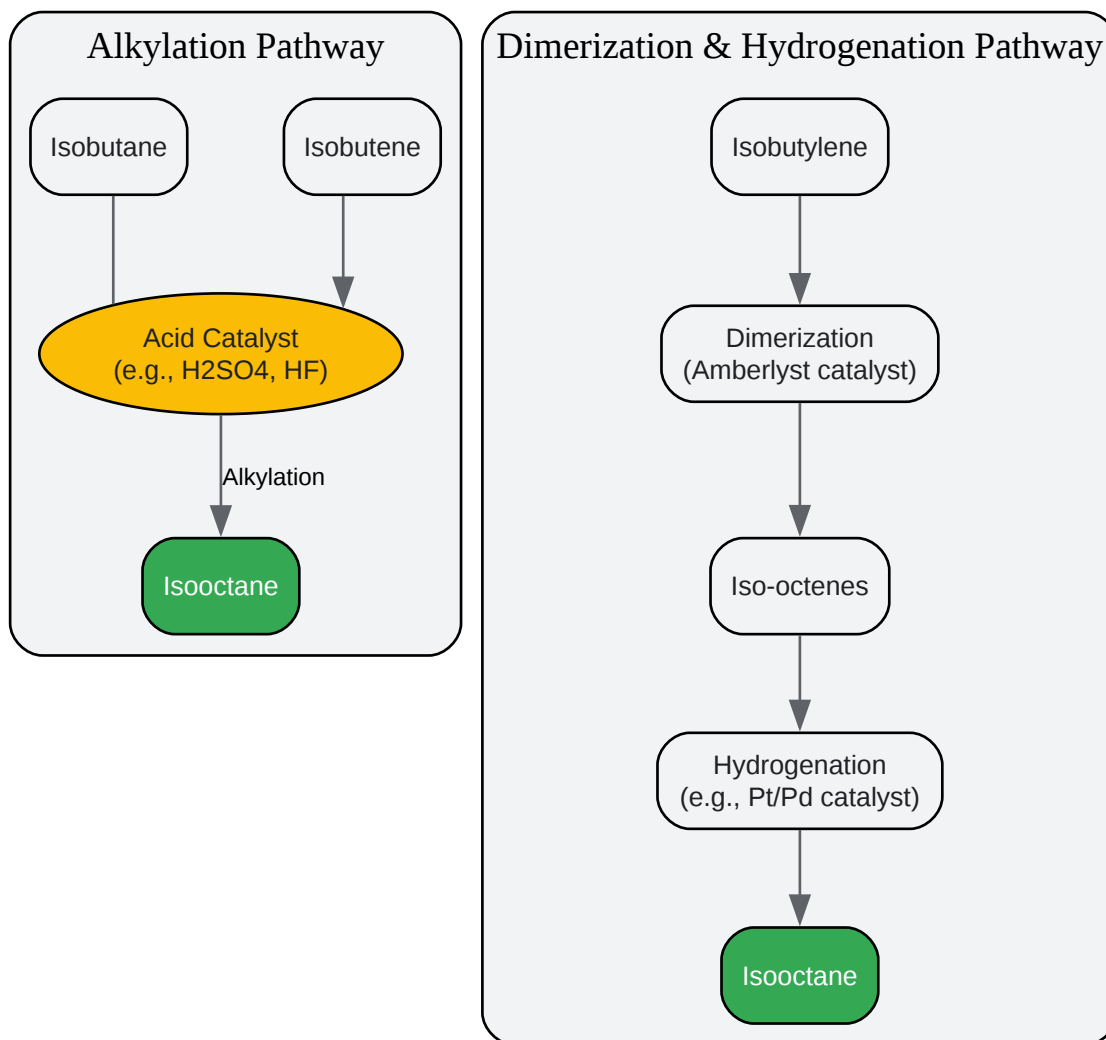
Isooctane is produced on a massive scale within the petroleum industry.[10] The primary methods of synthesis involve the dimerization of isobutylene followed by hydrogenation, or the alkylation of isobutene with isobutane.[10][2]

Conventional Synthesis Methods:

- **Alkylation:** This process involves the reaction of isobutane with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[11]
- **Dimerization and Hydrogenation:** Isobutylene is first dimerized to form a mixture of iso-octenes using a catalyst like Amberlyst.[10] The resulting iso-octenes are then hydrogenated to produce 2,2,4-trimethylpentane.[10]

Recent research has focused on developing greener and more economical synthesis routes. One such method utilizes circumneutral hot water as a solvent, avoiding the need for acid or base catalysts for the dimerization of isobutene. The subsequent reduction to **isooctane**

employs earth-abundant reagents, offering a more sustainable alternative to processes that use expensive and rare metal catalysts like platinum or palladium.[11]



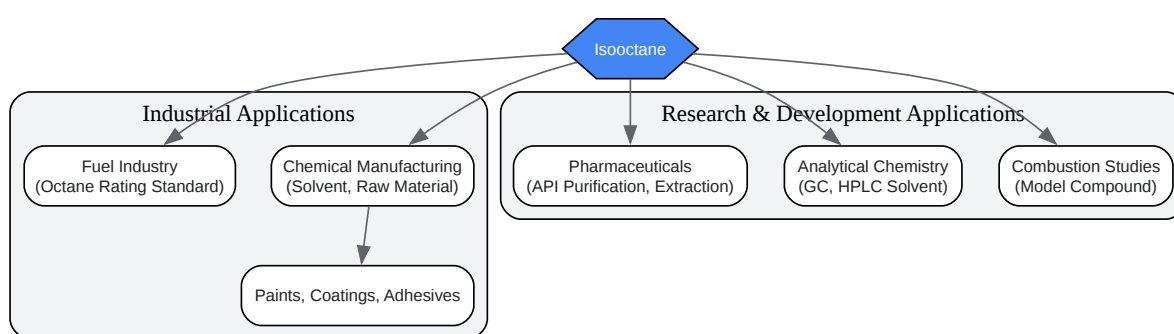
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Conventional Synthesis Pathways of **Isooctane**.

Applications in Research and Drug Development

While widely known for its role in the fuel industry, **isooctane**'s high purity and specific chemical properties make it a valuable tool for researchers and scientists in various fields, including pharmaceuticals.[1][5][12]

- **Solvent for Chemical Synthesis and Purification:** As a non-polar solvent, **isooctane** is used in the synthesis of specialty chemicals and pharmaceuticals.[1][5] In the pharmaceutical industry, it is employed for the extraction, purification, and recrystallization of active pharmaceutical ingredients (APIs).[5][12] Its inert nature is particularly advantageous in these processes.[5]
- **Analytical Chemistry:** **Isooctane** is a common solvent in analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][12] Its high purity and predictable behavior ensure reliable separation and analysis of chemical compounds.[1][12]
- **Standard Reference Material:** Due to its stable chemical structure and well-defined properties, **isooctane** serves as a standard reference material for calibrating laboratory instruments and validating experimental methods, particularly in gas chromatography and spectrometry.[1]
- **Combustion Research:** In laboratory settings, **isooctane** is used as a model compound in experiments related to combustion, chemical reactions, and fluid dynamics.[1][13] Its well-understood kinetics make it an ideal surrogate fuel for investigating combustion strategies in engines.[14][15]



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Key Application Areas of **Isooctane**.

Experimental Protocols

Detailed experimental protocols are highly specific to the application. Below are generalized methodologies for key experiments involving **isooctane**, based on available literature.

1. **Isooctane** in Gas Chromatography (GC) Analysis

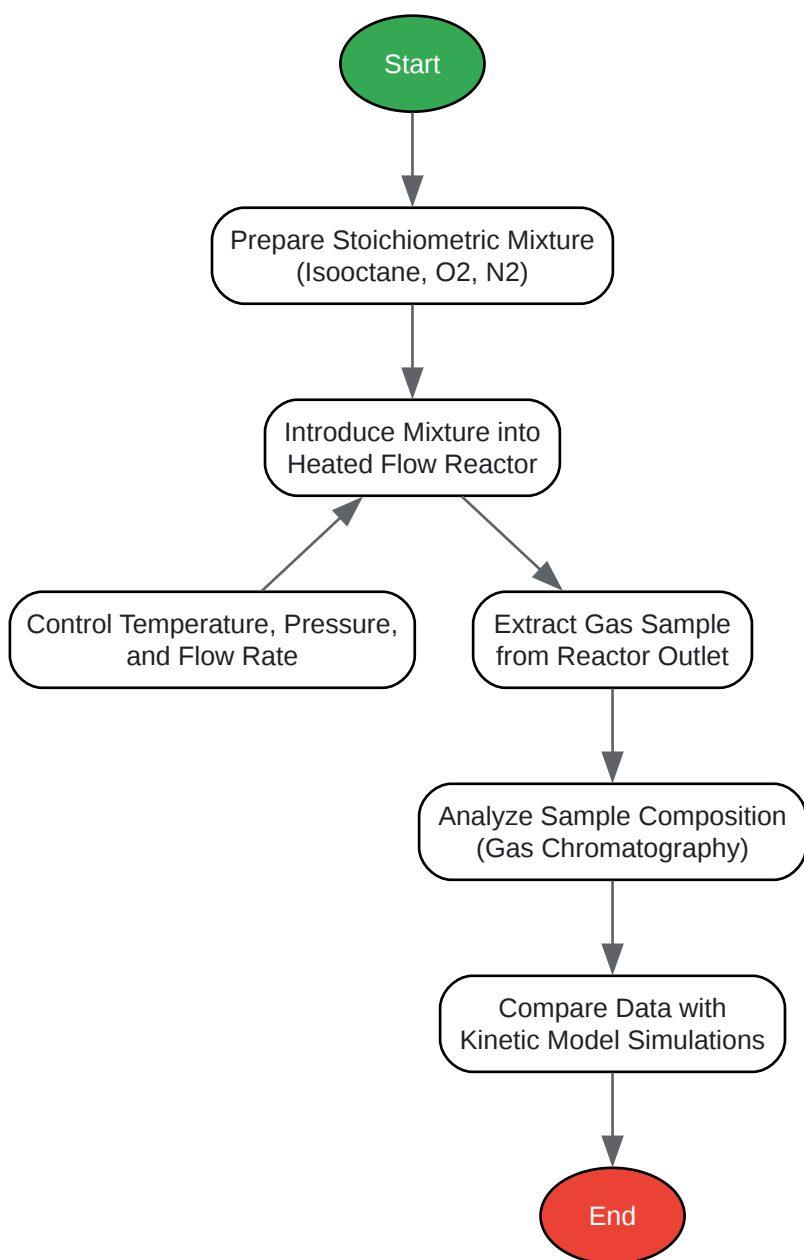
Isooctane is frequently used as a solvent for preparing samples for GC analysis due to its high volatility and purity.

- Objective: To analyze a non-polar sample using **isooctane** as a solvent.
- Methodology:
 - Sample Preparation: Dissolve a precisely weighed amount of the analyte in a known volume of high-purity (HPLC or GC grade) **isooctane** to create a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards.
 - Instrument Setup:
 - Injector: Set to a temperature significantly above **isooctane**'s boiling point (e.g., 250°C) to ensure rapid vaporization.
 - Column: Select a non-polar or weakly polar capillary column suitable for the analyte.
 - Oven Program: Begin at a low temperature (e.g., 40-50°C) to allow for solvent focusing, then ramp up to a temperature that allows for the elution and separation of the analytes of interest.
 - Detector: Use a suitable detector, such as a Flame Ionization Detector (FID), which is sensitive to hydrocarbons.
 - Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the gas chromatograph.
 - Data Processing: Identify and quantify the analyte by comparing its retention time and peak area to those of the calibration standards.

2. Combustion Kinetics of **isooctane** in a Flow Reactor

Flow reactors are used to study the oxidation of fuels like **isooctane** under controlled conditions.

- Objective: To investigate the formation of intermediate species during **isooctane** oxidation at various temperatures and pressures.
- Methodology:
 - Reactor Setup: A flow reactor, often coated with SiO₂ to prevent reactions with the reactor walls, is heated uniformly to a target temperature (e.g., in the range of 473 K to 973 K).[\[14\]](#)
 - Mixture Preparation: A stoichiometric mixture of **isooctane**, oxygen, and a diluent gas like nitrogen is prepared.[\[15\]](#) Liquid **isooctane** is vaporized and mixed with the other gases before entering the reactor.
 - Experimental Run: The gas mixture is passed through the heated reactor at a constant flow rate and pressure (e.g., 1 to 20 bar).[\[14\]](#)[\[15\]](#) The residence time in the reactor is controlled by the flow rate.
 - Product Analysis: At the reactor outlet, gas samples are collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the mole fractions of reactants, stable intermediates, and final products.[\[14\]](#)
 - Data Interpretation: The experimental results are compared with simulations from detailed chemical kinetic mechanisms to validate and refine the models of **isooctane** combustion.[\[14\]](#)[\[15\]](#)[\[16\]](#)



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